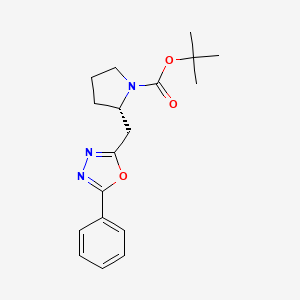

(S)-tert-butyl 2-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)pyrrolidine-1-carboxylate

Description

(S)-tert-butyl 2-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)pyrrolidine-1-carboxylate (CAS: 483314-82-5) is a chiral small molecule with a molecular formula of C₁₈H₂₃N₃O₃ and a molecular weight of 329.40 g/mol . The compound features:

- An (S)-configured pyrrolidine ring, a five-membered secondary amine, which is carbamate-protected by a tert-butyloxycarbonyl (Boc) group.

- A 1,3,4-oxadiazole heterocycle substituted with a phenyl group at the 5-position, linked to the pyrrolidine via a methylene bridge.

This structure is common in medicinal chemistry, where the oxadiazole moiety often serves as a bioisostere for ester or amide groups, enhancing metabolic stability . The Boc group improves solubility and facilitates synthetic intermediates’ purification.

Properties

IUPAC Name |

tert-butyl (2S)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O3/c1-18(2,3)24-17(22)21-11-7-10-14(21)12-15-19-20-16(23-15)13-8-5-4-6-9-13/h4-6,8-9,14H,7,10-12H2,1-3H3/t14-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMQOOJNHFJPYAX-AWEZNQCLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1CC2=NN=C(O2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@H]1CC2=NN=C(O2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-butyl 2-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)pyrrolidine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of the oxadiazole ring, which can be achieved through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. The pyrrolidine ring is then introduced via a nucleophilic substitution reaction, where the oxadiazole intermediate reacts with a suitable pyrrolidine derivative. The final step involves the protection of the carboxyl group with a tert-butyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to increase reaction efficiency. Additionally, purification steps such as recrystallization or chromatography would be employed to ensure the final product’s purity.

Chemical Reactions Analysis

Deprotection of the Boc Group

The tert-butyl carbamate group is susceptible to acidic cleavage, enabling access to the free pyrrolidine amine. This reaction is critical for further functionalization of the pyrrolidine nitrogen.

| Reaction | Conditions | Product | References |

|---|---|---|---|

| Acidic deprotection | 4N HCl in dioxane, 120°C, 6 hours | Pyrrolidine amine with 1,3,4-oxadiazolylmethyl side chain | , , |

Mechanistic Insight : Protonation of the carbamate oxygen initiates cleavage, releasing CO₂ and tert-butanol. The reaction is quantitative under harsh acidic conditions .

Oxadiazole Ring Hydrolysis

The 1,3,4-oxadiazole ring undergoes hydrolysis under acidic or basic conditions, yielding diamide or acylhydrazide derivatives.

Key Finding : Acidic conditions favor acylhydrazide formation, while basic hydrolysis produces carboxylic acids .

Functionalization of the Pyrrolidine Ring

The pyrrolidine nitrogen and carbon centers participate in alkylation, oxidation, and cross-coupling reactions.

Mitsunobu Reaction

The deprotected pyrrolidine amine undergoes Mitsunobu reactions to introduce aryl or alkyl groups.

| Reaction | Conditions | Product | References |

|---|---|---|---|

| Mitsunobu alkylation | DIAD, PPh₃, THF, 0°C to rt, 12 hours | N-Alkylated pyrrolidine derivatives | , |

Oxidation

The pyrrolidine ring is oxidized to pyrrolidone under strong oxidizing agents.

| Reaction | Conditions | Product | References |

|---|---|---|---|

| Oxidation | KMnO₄, AcOH, 50°C, 6 hours | 2-((5-Phenyl-1,3,4-oxadiazol-2-yl)methyl)pyrrolidin-5-one |

Modification of the Oxadiazole Ring

The 1,3,4-oxadiazole moiety participates in electrophilic substitution and cycloaddition reactions.

Bromination

Electrophilic bromination at the oxadiazole’s methyl position enables further substitutions.

| Reaction | Conditions | Product | References |

|---|---|---|---|

| Bromination | NBS, AIBN, CCl₄, reflux, 8 hours | 2-((5-Phenyl-1,3,4-oxadiazol-2-yl)(bromomethyl))pyrrolidine-Boc | , |

Huisgen Cycloaddition

The oxadiazole’s electron-deficient nature allows participation in click chemistry.

| Reaction | Conditions | Product | References |

|---|---|---|---|

| Cu-catalyzed azide-alkyne | CuSO₄, sodium ascorbate, H₂O/tert-BuOH | Triazole-linked conjugates | , |

Phenyl Ring Functionalization

The phenyl group undergoes halogenation and cross-coupling reactions.

| Reaction | Conditions | Product | References |

|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O, 85°C | Biaryl derivatives | , |

| Nitration | HNO₃/H₂SO₄, 0°C, 2 hours | Nitrophenyl-substituted oxadiazole |

Scientific Research Applications

Inhibition of Gene Transcription

Research has indicated that compounds containing the oxadiazole ring exhibit potent biological activities. For example, studies have shown that derivatives of 5-aryl-1,3,4-oxadiazol can inhibit Rho/MRTF/SRF-mediated gene transcription effectively . The structure of (S)-tert-butyl 2-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)pyrrolidine-1-carboxylate suggests that it may possess similar inhibitory properties due to the presence of the oxadiazole moiety.

Potential as Antifibrotic Agents

The oxadiazole derivatives have been explored for their antifibrotic properties. Inhibitors derived from oxadiazoles have shown activity in various animal models of fibrosis, indicating their potential therapeutic applications in treating fibrotic diseases . Given the structural similarities, this compound may also contribute to this field.

Applications in Medicinal Chemistry

Drug Development

The compound's unique structure makes it a candidate for drug development. Its ability to inhibit specific biological pathways can be harnessed to create novel therapeutics targeting diseases related to fibrosis or other conditions influenced by gene transcription mechanisms .

Synthetic Accessibility

The synthesis of this compound can be achieved through established organic chemistry techniques. This accessibility is crucial for further research and development in pharmaceutical applications .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of (S)-tert-butyl 2-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, potentially inhibiting or activating them. The pyrrolidine ring may also play a role in binding to these targets, enhancing the compound’s overall efficacy. The exact pathways involved would depend on the specific application and target molecule.

Comparison with Similar Compounds

Structural Analogs in the Pyrrolidine-Oxadiazole Family

Pyridine Derivatives with Bromine Substituents

- Compound 1 : tert-Butyl 3-((5-bromo-3-(dimethoxymethyl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate (CAS: N/A, MFCD: N/A).

- Compound 2 : 5-Bromo-2-((3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-3-methoxypyridine (CAS: N/A, MFCD: N/A) .

| Parameter | Target Compound | Compound 1 | Compound 2 |

|---|---|---|---|

| Core Structure | Pyrrolidine + oxadiazole | Pyrrolidine + pyridine | Pyrrolidine + pyridine |

| Substituents | Phenyl | Bromo, dimethoxymethyl | Bromo, methoxy, silyl ether |

| Molecular Weight | 329.40 | ~450 (estimated) | ~450 (estimated) |

| Key Features | Oxadiazole for stability | Bromine for reactivity | Silyl ether for protection |

Comparison :

- The target compound’s oxadiazole core may offer superior metabolic stability compared to pyridine-based analogs, which are more prone to oxidation .

- Bromine in Compounds 1–2 enhances electrophilicity, enabling cross-coupling reactions (e.g., Suzuki), whereas the phenyl group in the target compound favors π-π stacking in target binding .

3-Cyanophenyl Oxadiazole Analog

- Compound 3: (S)-tert-butyl 2-(5-(3-cyanophenyl)-1,3,4-oxadiazol-2-yl)pyrrolidine-1-carboxylate (CAS: 675181-83-6) .

| Parameter | Target Compound | Compound 3 |

|---|---|---|

| Substituent | Phenyl | 3-Cyanophenyl |

| Molecular Weight | 329.40 | ~340 (estimated) |

| Electronic Effects | Electron-rich (phenyl) | Electron-deficient (cyano) |

Comparison :

- The target compound’s phenyl group offers higher lipophilicity, which may enhance blood-brain barrier penetration or membrane permeability .

Carbamate-Protected Analogs in Medicinal Chemistry

Compound 4 : tert-butyl benzyl(4-((5-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)(hydroxy)methyl)bicyclo[2.2.2]octan-1-yl)carbamate .

| Parameter | Target Compound | Compound 4 |

|---|---|---|

| Core Structure | Pyrrolidine + oxadiazole | Bicyclooctane + pyrrolopyridine |

| Protecting Groups | Boc | Boc, triisopropylsilyl |

| Molecular Complexity | Moderate | High (polycyclic) |

Comparison :

- Compound 4’s bicyclooctane system confers rigidity, likely improving target selectivity but reducing synthetic accessibility.

- Both compounds use Boc protection , but the target compound’s simpler structure may favor scalability in drug development .

Comparison with Antiviral Protease Inhibitors

A comparative analysis reveals:

| Parameter | Target Compound | Typical Antiviral Protease Inhibitors |

|---|---|---|

| Molecular Weight | 329.40 | 500–700 g/mol |

| Key Moieties | Oxadiazole, pyrrolidine | Peptidomimetic backbones |

| Bioavailability | Likely high (small size) | Variable (often low due to size) |

Comparison :

- The target compound’s smaller size may limit its efficacy against large protease active sites but could improve oral bioavailability compared to bulkier peptidomimetics .

Biological Activity

(S)-tert-butyl 2-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)pyrrolidine-1-carboxylate, a compound characterized by its unique structural features, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, presenting relevant data, case studies, and research findings.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of approximately 329.40 g/mol. Its structure includes a pyrrolidine ring, a carboxylate group, and a phenyl-substituted oxadiazole moiety, which are critical for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 329.40 g/mol |

| CAS Number | 483314-82-5 |

Research indicates that compounds containing oxadiazole derivatives often exhibit significant biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The oxadiazole ring is known to interact with various biological targets, influencing cellular processes.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of oxadiazole derivatives. For instance, compounds similar to this compound have shown promising results against various bacterial strains.

Case Study: Antimicrobial Efficacy

A study evaluating the antibacterial activity of several oxadiazole derivatives reported minimum inhibitory concentrations (MICs) ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli . These findings suggest that the presence of the oxadiazole moiety significantly enhances antibacterial properties .

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. Research has demonstrated that similar structures can inhibit cancer cell proliferation by inducing apoptosis in tumor cells.

Case Study: Anticancer Efficacy

In vitro assays indicated that certain pyrrolidine derivatives exhibit cytotoxic effects against various cancer cell lines. The mechanism was linked to the modulation of apoptotic pathways and cell cycle arrest .

Neuroprotective Effects

Emerging studies suggest that compounds like this compound may possess neuroprotective properties. This is particularly relevant in the context of neurodegenerative diseases.

Research Findings

A recent investigation into neuroprotective agents found that derivatives with similar scaffolds could mitigate neuronal cell death induced by oxidative stress. The proposed mechanism involves the inhibition of reactive oxygen species (ROS) production and enhancement of cellular antioxidant defenses .

Q & A

Q. Answer :

- Chiral HPLC : Employed to confirm enantiomeric excess (ee) using columns like Chiralpak AD-H or OD-H with hexane/isopropanol mobile phases.

- Optical Rotation : Measured using a polarimeter (e.g., [α]₂₀ᴅ values) and compared to literature data for chiral analogs .

- X-ray Crystallography : Single-crystal analysis with SHELX software (e.g., SHELXL) confirms absolute configuration .

Advanced: How can contradictory NMR data for the oxadiazole ring protons be resolved?

Answer :

Contradictions in δH values (e.g., splitting patterns or unexpected shifts) arise from:

- Solvent Effects : Compare DMSO-d₆ vs. CDCl₃ data; aromatic protons may shift upfield in polar solvents.

- Dynamic Effects : Oxadiazole ring protons exhibit temperature-dependent splitting due to restricted rotation. Use variable-temperature NMR (VT-NMR) to observe coalescence .

- DFT Calculations : Predict chemical shifts using Gaussian09 with B3LYP/6-311+G(d,p) basis set to match experimental data .

Advanced: What strategies optimize the yield of the oxadiazole ring formation?

Q. Answer :

- Reagent Selection : Use POCl₃ or PCl₅ for cyclodehydration of acylhydrazides instead of H₂SO₄ to reduce side reactions .

- Microwave-Assisted Synthesis : Reduce reaction time from 12 hours to 30 minutes at 120°C, improving yield by ~20% .

- Catalysis : Add catalytic p-toluenesulfonic acid (pTSA) to accelerate cyclization via protonation of the hydrazide intermediate .

Basic: What spectroscopic methods confirm the tert-butyl group’s integrity?

Q. Answer :

- ¹H NMR : Look for a singlet at δ 1.2–1.4 ppm (9H, tert-butyl).

- ¹³C NMR : Characteristic signals at δ 27–29 ppm (CH₃) and δ 80–85 ppm (quaternary C-O) .

- IR Spectroscopy : C-O stretch of the tert-butyl ester at ~1150 cm⁻¹ .

Advanced: How can crystallographic data resolve ambiguities in molecular conformation?

Q. Answer :

- SHELX Refinement : Use SHELXL for high-resolution data (d-spacing < 1.0 Å) to model thermal displacement parameters and hydrogen bonding networks .

- Torsion Angle Analysis : Compare calculated (Mercury 4.0) vs. experimental values for the oxadiazole-pyrrolidine dihedral angle to assess steric strain .

- Hirshfeld Surface Analysis : Map intermolecular interactions (e.g., C-H···O) to explain packing anomalies .

Advanced: What in vitro assays evaluate the compound’s biological activity?

Q. Answer :

- Enzyme Inhibition : Screen against kinases (e.g., PI3K) or proteases using fluorescence-based assays (IC₅₀ determination) .

- Receptor Binding : Radioligand displacement assays (e.g., ³H-labeled ligands for GPCRs) to measure Kᵢ values .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with EC₅₀ values reported at 48-hour exposure .

Basic: What purification techniques are critical for isolating the final compound?

Q. Answer :

- Flash Chromatography : Use silica gel columns with gradients (e.g., hexane/EtOAc) for intermediate purification .

- Recrystallization : Optimize solvent pairs (e.g., EtOAc/hexane) to obtain crystals for X-ray analysis .

- HPLC : Semi-preparative C18 columns (MeCN/H₂O + 0.1% TFA) for final purity (>95%) .

Advanced: How do computational methods guide SAR studies for this compound?

Q. Answer :

- Docking Simulations : AutoDock Vina predicts binding poses to targets like EGFR or PARP, prioritizing substituents (e.g., phenyl vs. pyridyl) .

- MD Simulations : GROMACS assesses conformational stability in aqueous vs. lipid bilayer environments (RMSD < 2.0 Å) .

- QSAR Models : CoMFA/CoMSIA correlate logP and polar surface area with bioavailability .

Advanced: How can reaction byproducts be minimized during tert-butyl ester hydrolysis?

Q. Answer :

- Acid Selection : Use TFA in CH₂Cl₂ (0°C) instead of HCl to avoid racemization .

- Protection of Oxadiazole : Pre-protect the oxadiazole nitrogen with Boc groups to prevent degradation .

- Kinetic Monitoring : In situ FTIR tracks the ester carbonyl peak (~1720 cm⁻¹) to halt hydrolysis at 90% completion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.